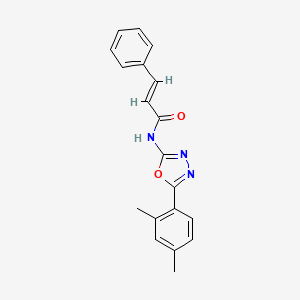

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a chemical entity that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring—a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. This particular compound also features a cinnamamide moiety, which is a derivative of cinnamic acid where the carboxyl group is replaced by an amide group.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of this compound, they do offer insights into related synthetic pathways that could be adapted for its synthesis. For instance, the synthesis of imidazole-amine ligands described in paper involves reductive amination reactions, which could potentially be applied to the synthesis of oxadiazole derivatives by modifying the starting materials and reaction conditions. Similarly, the synthesis of alkyl 5-styryl-1,2,4-oxadiazole-3-carboxylates mentioned in paper involves the transformation of cinnamoylamino compounds, which suggests that similar strategies could be employed to synthesize the oxadiazole ring in the target compound.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the oxadiazole ring. In the context of the provided papers, the X-ray structures of crystalline tautomers of a related compound, 4-cinnamoyl-1,3-dimethylpyrazol-5-one, are discussed in paper . This analysis reveals the importance of hydrogen bonding in the solid-state structure of such compounds. Although the target compound is not directly analyzed, the principles of tautomerism and hydrogen bonding could be relevant to its molecular structure as well.

Chemical Reactions Analysis

The chemical reactivity of oxadiazole derivatives can be quite diverse. Paper describes the nitrosation of cinnamoylamino compounds to form oxadiazole carboxylates, indicating that the oxadiazole ring can participate in further chemical transformations. This suggests that this compound could also undergo various chemical reactions, potentially leading to the formation of novel compounds with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. While the papers provided do not directly report on the properties of this compound, they do offer insights into related compounds. For example, the crystalline forms of 4-cinnamoyl-1,3-dimethylpyrazol-5-one discussed in paper suggest that the physical state and stability of such compounds can be affected by their tautomeric forms and the presence of water in their crystalline structure. These factors are likely to be relevant to the physical properties of the target compound as well.

Applications De Recherche Scientifique

Chemosensitivity Testing

Chemosensitivity testing, using assays such as the MTT assay, has been highlighted for its clinical usefulness in predicting patient responses to chemotherapy, particularly in the treatment of gastric and colorectal cancers. These tests allow for the selection of appropriate chemotherapeutic drugs based on the sensitivity of cancer cells, potentially improving patient outcomes by avoiding ineffective treatments (Nakamura et al., 2006); (Kabeshima et al., 2002).

Pharmacokinetics and Metabolism

Studies on pharmacokinetics and metabolism, such as those conducted on experimental anticonvulsants related to lidocaine, provide insights into how compounds are absorbed, metabolized, and excreted in both animals and humans. This information is crucial for understanding the safety and efficacy of new drugs (Martin et al., 1997).

Receptor Occupancy Research

Research on receptor occupancy, for example with corticotropin-releasing factor 1 (CRF1) antagonists, explores the relationship between drug exposure, receptor occupancy in the brain, and therapeutic efficacy. This area of study is key to drug development, especially for psychiatric and neurological disorders (Li et al., 2003).

Propriétés

IUPAC Name |

(E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-13-8-10-16(14(2)12-13)18-21-22-19(24-18)20-17(23)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,22,23)/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBWQAPMBZQWIP-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/no-structure.png)

![N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530411.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2530419.png)

![(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2530426.png)

![2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile](/img/structure/B2530429.png)